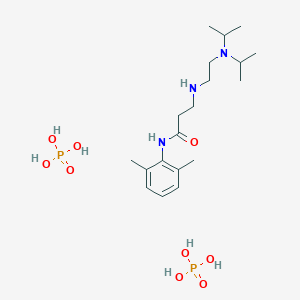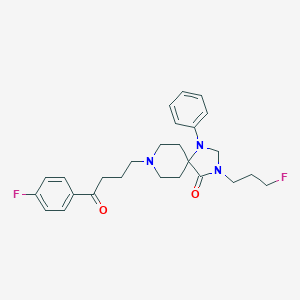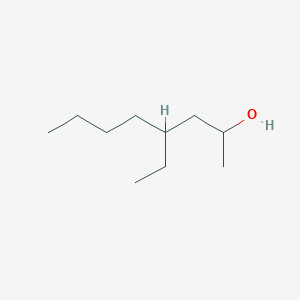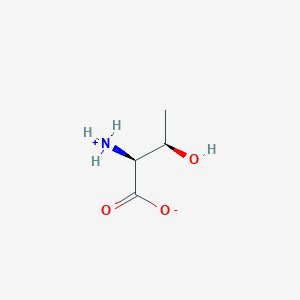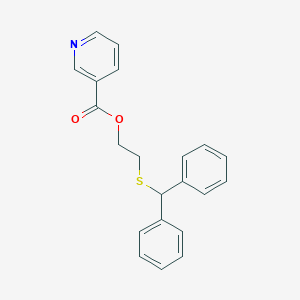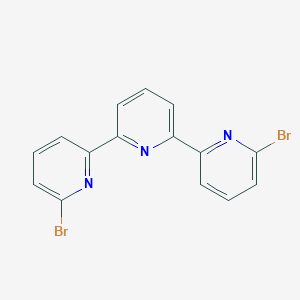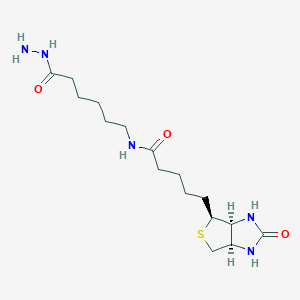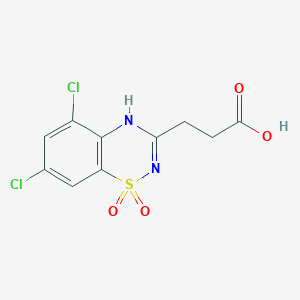
2H-1,2,4-Benzothiadiazine-3-propanoic acid, 5,7-dichloro-, 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,2,4-Benzothiadiazine-3-propanoic acid, 5,7-dichloro-, 1,1-dioxide, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain, inflammation, and fever. It belongs to the class of benzothiazine derivatives and has a chemical formula of C14H10Cl2NO4S.
作用機序
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation, pain, and fever. By inhibiting COX, Diclofenac reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has been found to have several biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of leukocyte migration, and the suppression of cytokine production. It has also been found to have antioxidant properties and to be effective in reducing oxidative stress.
実験室実験の利点と制限
Diclofenac is widely used in laboratory experiments due to its well-established pharmacological properties and its availability in various forms, including tablets, capsules, and injections. However, it has some limitations, including its potential to cause gastrointestinal side effects, such as ulcers and bleeding, and its potential to interact with other drugs.
将来の方向性
There are several future directions for research on Diclofenac, including the development of new formulations that are more effective and have fewer side effects. There is also a need for further research on the long-term effects of Diclofenac use, particularly in relation to its potential to cause cardiovascular and gastrointestinal complications. Additionally, there is a need for further research on the mechanisms of action of Diclofenac and its potential to interact with other drugs. Finally, there is a need for further research on the potential use of Diclofenac in the treatment of other conditions, such as cancer and neurodegenerative diseases.
In conclusion, Diclofenac is a widely used 2H-1,2,4-Benzothiadiazine-3-propanoic acid, 5,7-dichloro-, 1,1-dioxide that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has several advantages and limitations for laboratory experiments and has several future directions for research. Its potential to cause gastrointestinal and cardiovascular complications and to interact with other drugs highlights the need for further research in this area.
合成法
Diclofenac can be synthesized by various methods, including the reaction of 2-aminothiophenol with 2-chloroacetic acid to form 2-(2-chloroacetyl)aminothiophenol, which is then reacted with 2,6-dichloro-3,5-dicyanobenzoquinone to form Diclofenac.
科学的研究の応用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used in the treatment of various conditions such as arthritis, back pain, and menstrual cramps. Diclofenac has also been found to be effective in the treatment of postoperative pain and acute migraine attacks.
特性
CAS番号 |
101063-93-8 |
|---|---|
分子式 |
C10H8Cl2N2O4S |
分子量 |
323.15 g/mol |
IUPAC名 |
3-(5,7-dichloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid |
InChI |
InChI=1S/C10H8Cl2N2O4S/c11-5-3-6(12)10-7(4-5)19(17,18)14-8(13-10)1-2-9(15)16/h3-4H,1-2H2,(H,13,14)(H,15,16) |
InChIキー |
VXEJBKDPUCPSQC-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)CCC(=O)O)Cl)Cl |
正規SMILES |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)CCC(=O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



